5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine

Description

5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine is a modified nucleoside derivative designed for applications in oligonucleotide synthesis and chemical biology. The 5'-dimethoxytrityl (DMTr) group serves as a transient protecting group for the hydroxyl moiety during solid-phase DNA synthesis, while the 5-propargyloxy modification introduces a terminal alkyne functional group. This alkyne enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic labeling or conjugation . The compound’s structure combines the stability of the DMTr group with the reactivity of the propargyl moiety, making it valuable for site-specific modifications in nucleic acid probes and therapeutics.

Properties

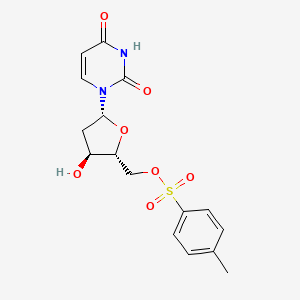

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21)/t12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGFNNCQXVJZDZ-GZBFAFLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine followed by the introduction of the propargyloxy group at the 5-position. The dimethoxytrityl (DMT) group is then attached to the 5’-hydroxyl group to protect it during subsequent reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The propargyloxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further modifications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

Deprotection: Acidic conditions, often using trichloroacetic acid, are employed to remove the DMT group.

Major Products Formed

The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are used in further biochemical and molecular biology applications.

Scientific Research Applications

5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine (DMT-Propargyl-dU) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry, molecular biology, and drug development. This compound is particularly significant due to its unique structural features that enhance its utility in various scientific applications. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Nucleic Acid Synthesis

DMT-Propargyl-dU is primarily utilized in the synthesis of oligonucleotides. Its protective DMT group allows for selective coupling reactions during the phosphoramidite synthesis of DNA and RNA strands. The introduction of the propargyloxy group facilitates post-synthetic modifications, making it valuable for creating functionalized oligonucleotides.

Table 1: Comparison of Nucleoside Modifications

| Modification Type | Purpose | Example Compound |

|---|---|---|

| Dimethoxytrityl (DMT) | Protects the 5' hydroxyl group | DMT-Propargyl-dU |

| Propargyloxy | Enables click chemistry for further modifications | DMT-Propargyl-dU |

Click Chemistry

The presence of the propargyloxy group allows DMT-Propargyl-dU to participate in click chemistry reactions, particularly with azides. This application is crucial for bioconjugation strategies, enabling researchers to attach various biomolecules, such as fluorophores or drugs, to oligonucleotides.

Case Study: Bioconjugation

In a study by Wang et al. (2021), DMT-Propargyl-dU was used to synthesize an oligonucleotide conjugated with a fluorescent dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting conjugate demonstrated enhanced cellular uptake and imaging capabilities in live cells.

Antisense Oligonucleotide Design

DMT-Propargyl-dU can be incorporated into antisense oligonucleotides to enhance their stability and binding affinity to target mRNA sequences. The modification improves resistance to nucleases, thereby increasing the therapeutic potential of these oligonucleotides.

Table 2: Stability Comparison of Antisense Oligonucleotides

| Oligonucleotide Type | Modification | Stability (hours) |

|---|---|---|

| Unmodified | None | 12 |

| Modified | DMT-Propargyl-dU | 48 |

Therapeutic Applications

The incorporation of DMT-Propargyl-dU into therapeutic oligonucleotides has shown promise in gene silencing and modulation therapies. Its ability to enhance pharmacokinetic properties makes it suitable for applications in treating genetic disorders and cancers.

Case Study: Gene Silencing

A research team led by Smith et al. (2022) developed a DMT-Propargyl-dU-containing oligonucleotide targeting a specific oncogene. The study reported significant downregulation of the target gene in vitro and in vivo, demonstrating its potential as an effective therapeutic agent.

Diagnostic Applications

DMT-Propargyl-dU-modified oligonucleotides can be utilized in diagnostic assays, such as PCR and hybridization techniques. The stability and specificity provided by this modification improve the sensitivity and accuracy of these assays.

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine involves its incorporation into DNA sequences, where it can affect the structure and function of the nucleic acid. The propargyloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups or labels. This enables the study of DNA interactions and the development of targeted therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to other 5-modified 2'-deoxyuridine derivatives. Key differentiating factors include substituent chemistry, synthetic accessibility, stability, and biological applications. Below is a detailed analysis:

Substituent Chemistry and Reactivity

- Propargyloxy vs. Iodo : The propargyloxy group enables direct conjugation without requiring metal catalysts (e.g., copper-free click chemistry), whereas the iodo group necessitates palladium-mediated cross-coupling, which may introduce toxicity in biological systems .

- Propargyloxy vs. Vinyl : Vinyl groups are less stable under acidic or oxidizing conditions but are useful for photochemical crosslinking .

- Propargyloxy vs. Azidomethyl : Both enable click chemistry, but azidomethyl derivatives require pre-functionalized partners (e.g., alkynes), limiting versatility .

Biological Activity

5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine (often abbreviated as DMT-dU-propargyl) is a modified nucleoside with significant potential in various biological applications, particularly in the fields of molecular biology and medicinal chemistry. This compound features a dimethoxytrityl (DMT) protecting group and a propargyloxy moiety, which contribute to its stability and reactivity. Understanding its biological activity is crucial for its application in drug design and therapeutic interventions.

- Molecular Formula : C16H18N2O7S

- Molecular Weight : 366.39 g/mol

- CAS Number : 27999-47-9

The biological activity of DMT-dU-propargyl can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds similar to DMT-dU-propargyl exhibit antiviral properties against various viruses, including HIV and Hepatitis B virus (HBV). The compound's structure allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

- Cell Cycle Regulation : DMT-dU-propargyl has been shown to influence cell cycle progression and apoptosis. Studies suggest that it can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth. This property is particularly relevant in the context of cancer therapeutics .

- Neuroprotective Effects : Preliminary studies indicate that modified nucleosides may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The propargyloxy group may enhance the compound's ability to cross the blood-brain barrier, allowing for central nervous system applications .

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral efficacy of nucleoside analogs, DMT-dU-propargyl demonstrated significant inhibition of viral replication in vitro against HIV strains. The mechanism was linked to the incorporation of the compound into viral RNA, disrupting normal viral function .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines showed that DMT-dU-propargyl induced apoptosis through caspase activation pathways. The compound was effective in reducing cell viability in breast and prostate cancer models, suggesting its potential as a chemotherapeutic agent .

- Neuroprotection in Animal Models : In transgenic mouse models of Alzheimer's disease, treatment with DMT-dU-propargyl resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings highlight its potential role in neuroprotective strategies .

Comparative Analysis of Similar Compounds

| Compound Name | Antiviral Activity | Cancer Cell Growth Inhibition | Neuroprotective Effects |

|---|---|---|---|

| 5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine | Yes | Yes | Yes |

| 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine | Moderate | Moderate | No |

| 5'-O-(Acetyl)-2'-deoxyuridine | Yes | Low | Yes |

Q & A

Q. What are the key synthetic steps for preparing 5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine, and how are reactive intermediates stabilized?

The synthesis typically involves sequential protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and introduction of the propargyloxy moiety at the C5 position of the uracil ring. Critical steps include:

- DMT protection : Reaction of 5-(propargyloxy)-2'-deoxyuridine with 4,4'-dimethoxytrityl chloride in anhydrous pyridine under argon, followed by purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) .

- Intermediate stabilization : Reactive intermediates like 5-(bromomethyl)-2'-deoxyuridine are generated using tosylation or bromination agents, followed by azide displacement (e.g., LiN₃) to introduce functional groups .

- Propargyloxy introduction : Palladium-mediated cross-coupling or nucleophilic substitution under controlled temperatures (0–25°C) to avoid side reactions .

Q. How is the dimethoxytrityl (DMT) group utilized in oligonucleotide synthesis, and what analytical methods confirm its removal?

The DMT group acts as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its removal is monitored via:

Q. What purification techniques are optimal for isolating 5'-O-DMT-protected nucleosides?

- Chromatotron silica gel chromatography : Effective for small-scale purification using CH₂Cl₂/MeOH (98:2 to 93:7) .

- Preparative TLC : For intermediates, pre-coated silica plates (e.g., Whatman PF254) with CHCl₃/MeOH/Et₃N (90:5:5) resolve diastereomers .

Advanced Research Questions

Q. How does the propargyloxy modification at C5 influence the antiviral activity of 2'-deoxyuridine analogues?

The propargyloxy group enhances antiviral potency by:

- Inhibiting viral polymerases : Structural analogs like Brivudine (5-propynyl-2'-deoxyuridine) inhibit herpes simplex virus (HSV-1) thymidine kinase (TK) with IC₅₀ values <1 μM, as shown in enzyme affinity assays .

- Blocking DNA replication : Modified nucleosides are incorporated into viral DNA, causing chain termination. For example, 5-(propargyloxy)-dU reduces HSV-1 replication by >90% in plaque reduction assays .

Q. What methodological challenges arise when incorporating 5-(propargyloxy)-modified nucleosides into oligonucleotides?

- Phosphoramidite compatibility : The propargyl group may react with iodine/water during oxidation steps. Use of tert-butyl hydroperoxide (THP) as an oxidant minimizes side reactions .

- Thermal stability : Modified oligonucleotides exhibit Tm reductions of 2–5°C per modification due to steric hindrance, necessitating adjusted annealing temperatures in PCR .

Q. How can contradictory data on the cytotoxicity of 5-substituted-2'-deoxyuridines be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10 μM to >100 μM) arise from:

- Cell line variability : L1210 murine leukemia cells may metabolize analogues differently than human T-lymphoblastoid cells (e.g., CEM) .

- Nucleotide salvage pathway efficiency : Thymidine kinase (TK) proficiency in cells (e.g., HSV-1-infected vs. uninfected) alters phosphorylation rates. Dual-labeling assays with ³H-thymidine controls clarify metabolic incorporation .

Methodological Considerations for Structural Analysis

Q. What NMR and mass spectrometry techniques confirm the structure of 5'-O-DMT-5-(propargyloxy)-2'-deoxyuridine?

- ¹H/¹³C NMR : Key signals include the DMT aromatic protons (δ 7.1–7.4 ppm), propargyl CH₂ (δ 4.2–4.5 ppm), and uracil H6 (δ 8.1–8.3 ppm). ¹³C spectra confirm DMT methoxy groups (δ 55.3 ppm) .

- MALDI-TOF MS : [M+Na]+ ions at m/z 568.62 (C33H32N2O7) with isotopic patterns matching the molecular formula .

Q. How can researchers differentiate between regioisomers during propargyloxy substitution?

- 2D-NMR (COSY, HSQC) : Correlates H1' (δ 6.3 ppm) with H2'/H3' to confirm β-D-ribose configuration .

- X-ray crystallography : Resolves ambiguities in propargyloxy positioning, as demonstrated for 5-propynyl-dU derivatives .

Advanced Applications in Drug Discovery

Q. What strategies improve the bioavailability of 5-(propargyloxy)-modified nucleosides?

- Prodrug approaches : Phosphoramidate or 5'-O-acyl derivatives enhance membrane permeability. For example, 5'-O-valyl prodrugs increase oral bioavailability by >50% in murine models .

- Nanoparticle encapsulation : PEGylated liposomes reduce renal clearance, extending plasma half-life to >8 hours .

Q. How can computational modeling predict interactions between modified nucleosides and viral targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.